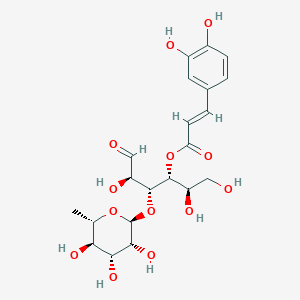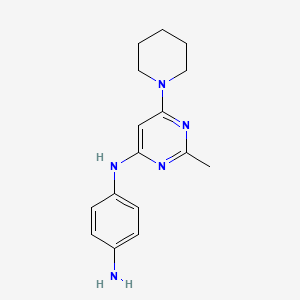
N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and benzene, a six-membered ring with six carbon atoms .
Synthesis Analysis
The synthesis of this compound involves the use of key intermediates and a divergent synthesis method, making use of a Curtius rearrangement . This method is used for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.35 . More detailed properties are not available in the current resources.Scientific Research Applications
Synthesis and Medicinal Applications
Anticancer Drug Analogues : N1-[(1-alkyl-1H-tetrazol-5-yl)(aryl)methyl]-4-methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamines, structurally similar to potent anticancer drugs like imatinib, have been synthesized using microwave-assisted Ugi-azide reactions. These compounds may exhibit cytotoxicity and tyrosine-kinase inhibitory properties due to their structural similarities with anticancer drugs (Cortés-García et al., 2016).
Drug-Likeness of Histamine Receptor Ligands : Derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, including compounds structurally related to N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine, were synthesized and evaluated for binding affinity to human histamine H3 receptors. These compounds showed promise in developing potential H3R ligands with high receptor affinity and selectivity (Sadek et al., 2014).
Material Science and Chemical Analysis
Ethylene Oligomerization : Nickel complexes bearing pyridine-imine ligands similar in structure to this compound showed good catalytic activity in ethylene oligomerization experiments. The study highlighted the significant influence of catalyst structure on catalytic performance (Chen et al., 2019).
Vibrational and Conformational Analysis : N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB) was synthesized and characterized for its vibrational properties and conformational stability. The study explored its non-linear optical behavior and biological activity potential (Subashchandrabose et al., 2013).
Crystal Packing and Interactions : The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines were studied, revealing important interactions like C–H⋯N, C–H⋯π, and π⋯π in crystal packing. This research provides insights into the structural and stereoelectronic nature of such compounds (Lai et al., 2006).
Synthesis and Luminescence of Co-Crystals : Novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers were synthesized. These co-crystals, including compounds related to this compound, exhibited interesting luminescent properties, suggesting potential applications in crystal engineering (Li et al., 2015).
Future Directions
properties
IUPAC Name |
4-N-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-12-18-15(20-14-7-5-13(17)6-8-14)11-16(19-12)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNODWNYRWZZYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCC2)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

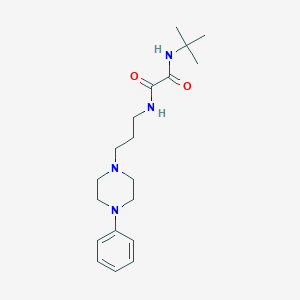
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)
![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)
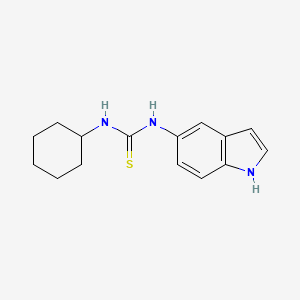
![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)
![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)
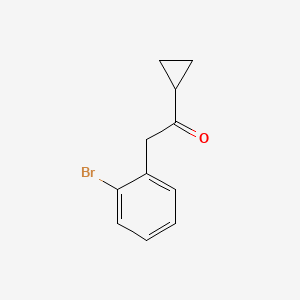

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2731520.png)
![methyl 1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731521.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2731522.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2731524.png)
